ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate is a heterocyclic compound that contains both pyrazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the triazole ring can be formed via a [3+2] cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the triazole ring.
1H-1,2,3-Triazole-4-carboxylic acid: Contains the triazole ring but lacks the pyrazole ring.
Ethyl 1H-pyrazole-4-carboxylate: Similar but with different substituents on the pyrazole ring.
Uniqueness
Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of both pyrazole and triazole rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C10H13N5O2 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetate |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-10(16)7-15-6-9(12-13-15)8-4-11-14(2)5-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
HXMGVAFJZNQHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C2=CN(N=C2)C |
Origin of Product |
United States |
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